N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide
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Overview
Description
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide is a complex organic compound characterized by its unique structural features, including an oxazinan ring, a sulfonyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazinan derivative in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the dimethoxyphenyl group is attached to the sulfonylated oxazinan ring.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with isobutyloxalyl chloride in the presence of a base to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazinan ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted oxazinan and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug development. It can be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacokinetic and pharmacodynamic properties. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry
In the material science industry, the compound’s structural features can be exploited for the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism by which N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the oxazinan ring can provide structural rigidity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-(Phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide
- N1-((3-(4-Methoxyphenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide
Uniqueness
Compared to similar compounds, N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which can enhance its chemical reactivity and biological activity. The dimethoxy groups can participate in additional interactions, potentially increasing the compound’s efficacy and selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide is a complex organic compound recognized for its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C22H26FN3O7S and a molecular weight of 495.52 g/mol. Its structure includes an oxazinan ring, a sulfonyl group, and various aromatic substituents that contribute to its unique properties. The presence of the oxazinan moiety indicates possible interactions with biological targets such as enzymes or receptors, which could lead to therapeutic effects.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits promising biological activities. The following sections detail specific areas of biological activity:
1. Antimicrobial Properties
Compounds with similar structures have been investigated for their antibacterial properties. Sulfonamide derivatives are known to inhibit bacterial growth by interfering with folic acid synthesis. Although specific data on this compound is limited, its structural components suggest potential antimicrobial activity .
2. Anti-inflammatory Effects
Research on oxazinan derivatives indicates they may possess anti-inflammatory properties. Compounds with oxazinan rings have shown potential in various pharmacological activities, including analgesic effects. This suggests that this compound could be explored further for its anti-inflammatory capabilities .
3. Insecticidal Activity
The structural characteristics of this compound also point towards potential insecticidal applications. Similar compounds have been studied for their effectiveness in pest control, indicating that this compound may share these properties.
Synthesis Pathways
The synthesis of this compound involves several steps that allow for the modification of various substituents to optimize biological activity:
- Starting Materials : The synthesis typically begins with readily available precursors such as 3-(3,4-dimethoxyphenyl) sulfonamide.
- Formation of the Oxazinan Ring : This is achieved through cyclization reactions that incorporate the sulfonamide group.
- Functionalization : Subsequent reactions introduce the isobutyloxalamide moiety and other substituents to enhance biological activity.
These synthetic pathways demonstrate the compound's versatility and the potential for modifications to improve its pharmacological properties .
Case Studies and Research Findings
Several studies have explored related compounds within the oxazinan class, providing insights into their biological activities:
These findings highlight the promising nature of compounds similar to this compound.
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O7S/c1-13(2)11-20-18(23)19(24)21-12-17-22(8-5-9-29-17)30(25,26)14-6-7-15(27-3)16(10-14)28-4/h6-7,10,13,17H,5,8-9,11-12H2,1-4H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSNEOOIXMSKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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